molecular formula C5H11NO3 B15252009 2-Butanol, 3-methyl-1-nitro-, (2S)- CAS No. 197857-06-0

2-Butanol, 3-methyl-1-nitro-, (2S)-

Cat. No.: B15252009
CAS No.: 197857-06-0
M. Wt: 133.15 g/mol
InChI Key: KJTQHXTUICAYHG-RXMQYKEDSA-N
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Description

(S)-3-Methyl-1-nitrobutan-2-ol is an organic compound with the molecular formula C5H11NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-1-nitrobutan-2-ol typically involves the nitration of a suitable precursor. One common method is the nitration of (S)-3-Methyl-2-butanol using nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Methyl-1-nitrobutan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the selectivity and yield of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Nitroalkenes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

(S)-3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro compounds.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1-nitrobutan-2-ol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine through a series of electron transfer steps. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methyl-1-nitrobutan-2-ol: The enantiomer of (S)-3-Methyl-1-nitrobutan-2-ol, which has similar chemical properties but different biological activities due to its different spatial arrangement.

    3-Methyl-2-nitrobutanol: A structural isomer with the nitro group attached to a different carbon atom, leading to different reactivity and applications.

    2-Nitro-1-butanol: Another nitro alcohol with a different carbon chain length and position of the nitro group.

Uniqueness

(S)-3-Methyl-1-nitrobutan-2-ol is unique due to its specific chiral configuration, which can lead to different interactions with biological molecules compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and in the development of chiral drugs and catalysts.

Properties

CAS No.

197857-06-0

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S)-3-methyl-1-nitrobutan-2-ol

InChI

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m1/s1

InChI Key

KJTQHXTUICAYHG-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@@H](C[N+](=O)[O-])O

Canonical SMILES

CC(C)C(C[N+](=O)[O-])O

Origin of Product

United States

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